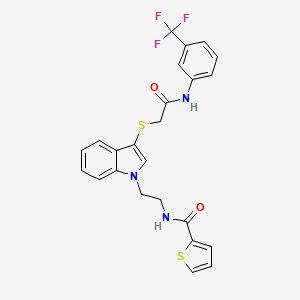![molecular formula C21H23ClN2O3S B2377311 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1903032-79-0](/img/structure/B2377311.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is an intricate organic compound with notable heterocyclic structures. It exhibits unique properties thanks to the blend of a cyclopentanecarboxamide moiety, a thiophene ring, and a benzoxazepine core.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis often starts with a precursor that contains the thiophene and cyclopentanecarboxamide portions. These are chemically manipulated through a series of steps involving the formation of amide bonds and cyclization reactions to form the benzoxazepine structure. Key reagents include thionyl chloride (SOCl2) for chlorination and catalytic amounts of acids or bases to facilitate cyclization.
Industrial production methods: For industrial-scale production, streamlined processes focus on cost efficiency and yield optimization. Automated continuous flow systems can be employed to maintain reaction conditions precisely and efficiently manage reagents. This often involves scaling up the lab-based reactions with optimized catalysts and solvents.
Chemical Reactions Analysis
Types of reactions:
Oxidation: Undergoes oxidation, particularly at the sulfur atom of the thiophene ring using agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can occur at the oxazepine ring, using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions often target the benzene ring within the oxazepine structure, facilitated by halogenating agents.
Common reagents and conditions:
Oxidation: m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Lithium aluminium hydride (LiAlH4) in diethyl ether.
Substitution: Halogenation via thionyl chloride (SOCl2) or similar reagents.
Major products formed from these reactions:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkylated derivatives.
Substitution: Halogenated benzoxazepine derivatives.
Scientific Research Applications
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
Biology: In biology, it can be used as a probe to study enzyme interactions and protein binding due to its unique structure.
Medicine: Potentially, it has applications in medicinal chemistry for developing new therapeutic agents, given its complex structure and the ability to modify it to target specific biological pathways.
Industry: In the industrial domain, it could be used as a starting material for the synthesis of dyes, polymers, and materials with specific electronic properties.
Mechanism of Action
The compound’s activity primarily involves interaction with specific molecular targets within the body. For example, the oxazepine structure can interact with receptors or enzymes, potentially blocking or modulating their activity. The thiophene ring can also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Benzodiazepines
Oxazepines
Thienodiazepines
Cyclopentanecarboxamide derivatives
In essence, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in various scientific fields due to its complex structure and versatile chemical properties.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-16-5-6-17-15(12-16)13-24(19(25)14-27-17)10-9-23-20(26)21(7-1-2-8-21)18-4-3-11-28-18/h3-6,11-12H,1-2,7-10,13-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISATVTGWLGBRPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)
![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)
![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/new.no-structure.jpg)
![N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2377249.png)
![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
